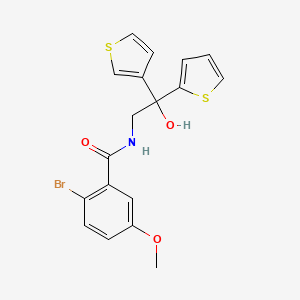![molecular formula C15H15NO4S B2420157 {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE CAS No. 1004458-53-0](/img/structure/B2420157.png)
{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE: is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a 2-oxoethyl group linked to a 3-methoxyphenylmethylamino moiety
Mechanism of Action
Target of Action
The compound [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways due to their broad biological activity
Result of Action
Thiophene derivatives are known to have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and various solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may enable interactions with biological targets, leading to the development of therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of organic semiconductors and other advanced materials. Its properties make it suitable for use in electronic devices and sensors.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar but features a fluorine atom instead of the methoxy group.
4-Iodobenzoic acid: Another related compound, differing in the presence of an iodine atom and a benzoic acid moiety.
Uniqueness: What sets {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE apart is its combination of a thiophene ring with a methoxyphenylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-12-5-2-4-11(8-12)9-16-14(17)10-20-15(18)13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWLRIPKXXTKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
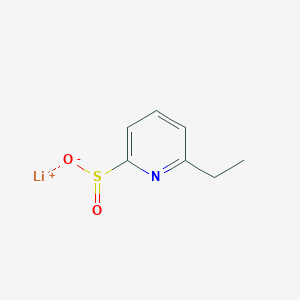
![1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2420076.png)
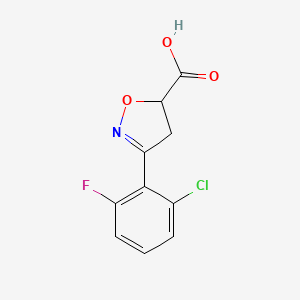
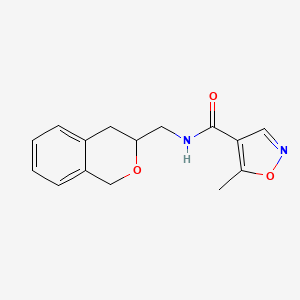
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide](/img/structure/B2420080.png)
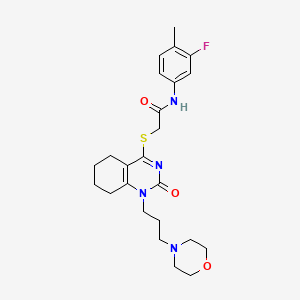
![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)
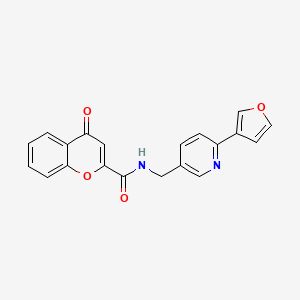
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2420092.png)
![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)
![1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2420094.png)
![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)
